Estrone 3-sulfate sodium salt, contains ~35% Tris as stabilizer
CAS No.: 438-67-5
Cat. No.: VC21353444
Molecular Formula: C18H22NaO5S
Molecular Weight: 373.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438-67-5 |
|---|---|
| Molecular Formula | C18H22NaO5S |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | sodium [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
| Standard InChI | InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1 |
| Standard InChI Key | NXIYWKXROFOTPA-ZFINNJDLSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
| Canonical SMILES | CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
| Appearance | White to Off-White Solid |
| Melting Point | Can range from 173-282 °C depending of the component |
Introduction
Chemical Structure and Properties
Estrone 3-sulfate sodium salt is the sodium salt form of estrone sulfate, an estrogen ester and conjugate. It has a molecular formula of C₁₈H₂₁NaO₅S and a molecular weight of 372.41 g/mol . The compound consists of the estrone steroid backbone with a sulfate group at the 3-position, balanced by a sodium counterion. Commercially available forms often contain stabilizers, with some preparations including approximately 35% Tris as a stabilizing agent .
Physical and Chemical Characteristics
The physical and chemical properties of estrone 3-sulfate sodium salt distinguish it from unconjugated estrogens and contribute to its unique biological behavior:
Unlike its unconjugated counterparts (estradiol and estrone) which are lipophilic compounds, estrone 3-sulfate sodium salt is hydrophilic due to its anionic nature. This important property affects how the compound interacts with cellular membranes and influences its distribution throughout the body .
Biological Function and Metabolism
Metabolic Interconversion
The metabolism of estrone 3-sulfate sodium salt involves several key enzymes and metabolic pathways that regulate estrogen homeostasis:
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Steroid sulfatase (STS) cleaves the sulfate group, converting estrone sulfate into estrone .
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Estrogen sulfotransferases, particularly SULT1A1 and SULT1E1, catalyze the reverse reaction, converting estrone back to estrone sulfate .
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17β-hydroxysteroid dehydrogenases can further transform estrone into estradiol, which is a more potent estrogen .
This metabolic interconversion creates a dynamic equilibrium between the sulfated and unconjugated forms in various tissues, allowing for precise regulation of estrogen levels throughout the body .
Membrane Transport
Because of its hydrophilic nature, estrone 3-sulfate sodium salt cannot diffuse passively through cell membranes like unconjugated estrogens . Instead, it relies on active transport mechanisms to enter cells, including:
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Organic-anion-transporting polypeptides (OATPs): OATP1A2, OATP1B1, OATP1B3, OATP1C1, OATP2B1, OATP3A1, OATP4A1, and OATP4C1 .
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Sodium-dependent organic anion transporter (SOAT; SLC10A6) .
These transporters exhibit tissue-specific expression patterns, creating a selective distribution of estrone sulfate throughout different organs and tissues .
Pharmacological Profile
Pharmacokinetics
The pharmacokinetic properties of estrone 3-sulfate sodium salt contribute to its extended biological activity and therapeutic utility:
| Parameter | Value/Characteristic | Source |
|---|---|---|
| Protein Binding | 90% to albumin, not to SHBG | |
| Metabolism | Desulfation via steroid sulfatase (STS) | |
| Major Metabolites | Estrone and Estradiol | |
| Elimination Half-life | 12 hours |
The extended half-life of 12 hours makes estrone 3-sulfate sodium salt a suitable compound for once-daily dosing regimens in therapeutic applications . Its preferential binding to albumin rather than sex hormone-binding globulin (SHBG) influences its distribution and bioavailability .
Pharmacodynamics
As a prodrug, estrone 3-sulfate sodium salt itself has minimal direct pharmacological activity. It exerts its effects after conversion to estrone and subsequently to estradiol, which is a potent agonist of estrogen receptors . Research has demonstrated that estrone sulfate can transactivate estrogen receptors at physiologically relevant concentrations, an effect that is diminished by co-application of steroid sulfatase inhibitors like irosustat (STX-64) . This confirms the importance of metabolic activation in the compound's biological effects.
Medical Applications
Menopausal Hormone Therapy
Estrone 3-sulfate sodium salt is a key component in several estrogen replacement preparations used for menopausal hormone therapy . As the sodium salt (sodium estrone sulfate), it constitutes the major estrogen component of:
It is also used independently as the piperazine salt estropipate (piperazine estrone sulfate; Ogen) .
Routes of Administration
The versatility of estrone 3-sulfate sodium salt allows for multiple administration routes, enhancing its therapeutic utility:
Research Applications
As a Ligand for Transporter Studies
Estrone 3-sulfate sodium salt has been investigated as a ligand for targeting organic anion transporting polypeptides . This application leverages the compound's reliance on specific transporters for cellular uptake, making it a valuable tool for studying the function and distribution of these transport proteins.
In Hormone-Dependent Cancer Research
Given the role of estrogens in certain cancers, estrone 3-sulfate sodium salt and its metabolism have been studied in the context of hormone-dependent malignancies. The enzyme steroid sulfatase, which converts estrone sulfate to active estrone, has emerged as a potential therapeutic target, with inhibitors like irosustat being investigated for their ability to reduce local estrogen production in hormone-sensitive tissues .
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